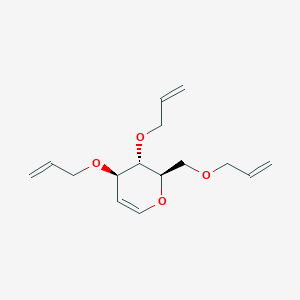
(2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of dihydropyrans. This compound is characterized by the presence of multiple allyloxy groups attached to a dihydropyran ring. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it a molecule of interest in various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran typically involves the use of allyl alcohol and a suitable dihydropyran precursor. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of the dihydropyran precursor to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy groups can yield aldehydes or carboxylic acids, while reduction can produce saturated alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which (2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran exerts its effects involves its interaction with specific molecular targets. The allyloxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The dihydropyran ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S,4R)-3,4-Bis(methoxy)-2-((methoxy)methyl)-3,4-dihydro-2H-pyran
- (2R,3S,4R)-3,4-Bis(ethoxy)-2-((ethoxy)methyl)-3,4-dihydro-2H-pyran
Uniqueness
The presence of allyloxy groups in (2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran makes it unique compared to its methoxy and ethoxy analogs. The allyloxy groups provide additional sites for chemical modification and can participate in a wider range of chemical reactions, making this compound more versatile in synthetic and research applications.
Eigenschaften
Molekularformel |
C15H22O4 |
|---|---|
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
(2R,3S,4R)-3,4-bis(prop-2-enoxy)-2-(prop-2-enoxymethyl)-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C15H22O4/c1-4-8-16-12-14-15(19-10-6-3)13(7-11-18-14)17-9-5-2/h4-7,11,13-15H,1-3,8-10,12H2/t13-,14-,15+/m1/s1 |
InChI-Schlüssel |
GMXNBEFAYKHZCQ-KFWWJZLASA-N |
Isomerische SMILES |
C=CCOC[C@@H]1[C@H]([C@@H](C=CO1)OCC=C)OCC=C |
Kanonische SMILES |
C=CCOCC1C(C(C=CO1)OCC=C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


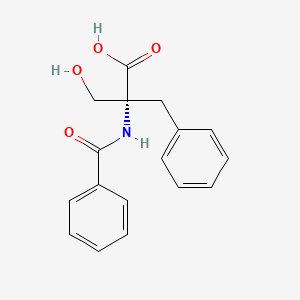
![6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B12830710.png)
![N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12830713.png)

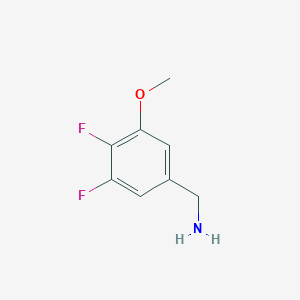
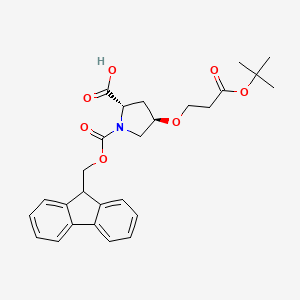
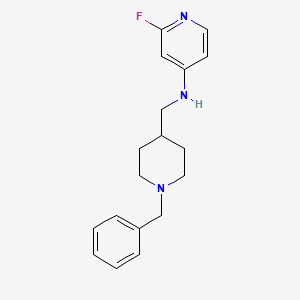
![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)
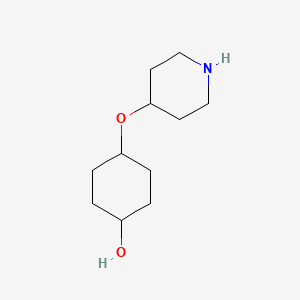
![2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12830781.png)
![5-Methylbicyclo[3.3.1]nonan-1-ol](/img/structure/B12830793.png)
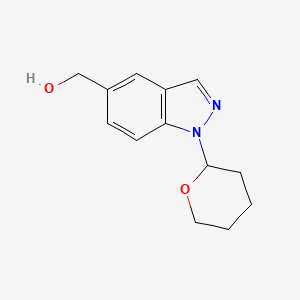
![1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12830803.png)
![13-hydroxy-10,16-di(quinolin-2-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12830811.png)
